[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol
Overview
Description
[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol: is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of a methoxypyrazole group attached to a phenylmethanol moiety
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol typically involves the following steps:
Formation of the Methoxypyrazole Group: The methoxypyrazole group can be synthesized through the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
Attachment to Phenylmethanol: The methoxypyrazole group is then attached to phenylmethanol through a nucleophilic substitution reaction. This can be achieved by reacting the methoxypyrazole with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Functionalized derivatives with various substituents.
Mechanism of Action
The mechanism of action of [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine]
- [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-ethanol
- [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-acetone
Uniqueness
Compared to similar compounds, [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol is unique due to its specific combination of the methoxypyrazole and phenylmethanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(4-methoxypyrazol-1-yl)methyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12-6-13-14(8-12)7-10-2-4-11(9-15)5-3-10/h2-6,8,15H,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLDXCAZZOMANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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